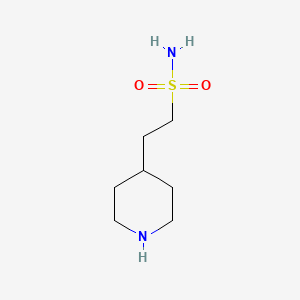

2-(Piperidin-4-yl)ethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNOZFKPSVGTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-(Piperidin-4-yl)ethanesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-4-yl)ethanesulfonamide

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Piperidine and Sulfonamide Scaffolds in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets.[1] Concurrently, the sulfonamide functional group has a storied history in pharmaceutical development, from its origins as the first class of antibacterial drugs to its current role in a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[4][5][6][7] The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, and its derivatives are known to inhibit various enzymes.[5][6]

The convergence of these two privileged scaffolds in a single molecule, this compound, presents a compelling synthetic target. This compound can serve as a valuable building block for more complex drug candidates or be investigated for its own intrinsic pharmacological activity. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, designed for researchers and scientists in drug development. The methodologies described herein are grounded in established chemical principles and validated analytical practices to ensure scientific integrity and reproducibility.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

A robust synthetic route to this compound requires careful consideration of protecting group strategies and the sequential installation of the key functional groups. Our retrosynthetic analysis identifies a key intermediate, a protected 4-(2-aminoethyl)piperidine, which allows for the late-stage introduction of the sulfonamide moiety. The proposed forward synthesis is a multi-step process designed for efficiency and scalability.

Proposed Synthetic Workflow Diagram

Caption: A multi-step synthetic approach to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. The Boc group is stable under a variety of reaction conditions but can be readily removed in the final step.

-

Procedure:

-

To a solution of 4-piperidineethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected alcohol.

-

Step 2: Synthesis of tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

-

Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq.) in DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq.).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench with water and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate, which is often used in the next step without further purification.

-

Step 3: Synthesis of tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate

-

Rationale: The mesylate is displaced with an azide group. The azide serves as a precursor to the primary amine.

-

Procedure:

-

Dissolve the mesylate from Step 2 (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq.).

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the azide intermediate.

-

Step 4: Synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

-

Rationale: The azide is reduced to a primary amine, which is the nucleophile for the subsequent sulfonylation step. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the azide from Step 3 (1.0 eq.) in methanol.

-

Add 10% palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the desired amine, which can often be used directly in the next step.

-

Step 5: Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperidine-1-carboxylate

-

Rationale: This two-step, one-pot procedure first forms the sulfonyl chloride, which is then reacted in situ with ammonia to form the sulfonamide. This approach is analogous to methods used in the synthesis of related sulfonamides.[8]

-

Procedure:

-

Cool chlorosulfonic acid (3.0 eq.) to 0 °C.

-

Slowly add the amine from Step 4 (1.0 eq.) while maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Extract the resulting sulfonyl chloride into DCM.

-

Carefully add the DCM solution of the sulfonyl chloride to a cooled (0 °C) solution of aqueous ammonia.

-

Stir vigorously for 1-2 hours.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the Boc-protected sulfonamide.

-

Step 6: Synthesis of this compound

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

-

Procedure:

-

Dissolve the Boc-protected sulfonamide from Step 5 in a 4M solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of the final product.

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction.

-

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques must be employed.

Characterization Workflow

Caption: A logical flow for the structural and purity analysis of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. A full suite of 1D and 2D NMR experiments should be conducted.[9][10]

-

Sample Preparation: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show the number of chemically distinct carbon atoms.

-

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) will establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) will correlate protons with their directly attached carbons, allowing for unambiguous assignment of all signals.[11][12]

| Expected ¹H and ¹³C NMR Data |

| Proton (¹H) NMR |

| Assignment |

| -SO₂NH₂ |

| Piperidine NH₂⁺ |

| -CH₂-SO₂- |

| Piperidine H (axial, C2/C6) |

| Piperidine H (equatorial, C2/C6) |

| -CH₂-CH₂-SO₂- |

| Piperidine H (axial, C3/C5) |

| Piperidine H (equatorial, C3/C5) |

| Piperidine H (C4) |

| Carbon (¹³C) NMR |

| Assignment |

| -CH₂-SO₂- |

| Piperidine C2/C6 |

| Piperidine C4 |

| -CH₂-CH₂-SO₂- |

| Piperidine C3/C5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[13]

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or FT-ICR.

-

Expected Result: The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass.

-

Molecular Formula: C₇H₁₆N₂O₂S

-

Calculated Monoisotopic Mass: 192.0932

-

Expected [M+H]⁺: 193.1005

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

-

Rationale: A validated HPLC method can separate the target compound from any starting materials, by-products, or impurities.[14][15]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if the compound has a poor chromophore.[14]

-

Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to the total area of all observed peaks. The target purity for a research-grade compound should be >95%.

-

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded pathway for the . By following these protocols, researchers can confidently produce and validate this valuable chemical entity. The successful synthesis of this compound opens avenues for its use as a key intermediate in the construction of more elaborate molecules for drug discovery programs. Furthermore, its structural similarity to known pharmacologically active agents suggests that it may warrant investigation for its own biological properties, for instance, as an inhibitor of soluble epoxide hydrolase or as an antimycotic agent, given the known activities of related piperidine derivatives.[16][17] The methodologies outlined here serve as a robust foundation for such future investigations.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

biological screening of novel 2-(Piperidin-4-yl)ethanesulfonamide derivatives

An In-Depth Technical Guide to the Biological Screening of Novel 2-(Piperidin-4-yl)ethanesulfonamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological evaluation of novel this compound derivatives. This chemical scaffold is of significant interest in medicinal chemistry, combining the structural versatility of the piperidine ring, a frequent component in FDA-approved drugs, with the well-established pharmacological properties of the sulfonamide functional group.[1][2] The goal of this document is to move beyond a simple list of procedures and instead offer a strategic, logic-driven screening cascade. We will detail the rationale behind experimental choices, provide validated protocols, and emphasize the importance of building a complete biological profile for each novel compound.

Rationale and Strategic Screening Cascade Design

The inherent challenge and opportunity with the this compound scaffold lie in its potential to interact with a wide array of biological targets. The sulfonamide moiety is a classic pharmacophore known to target enzymes like dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases in mammals.[3][4] The piperidine ring is a ubiquitous feature in compounds targeting the central nervous system, ion channels, and various receptors.[5] Therefore, a successful screening strategy must be both broad enough to discover unexpected activities and focused enough to efficiently identify and validate a primary mechanism of action.

We propose a multi-tiered screening cascade designed to maximize data acquisition while conserving resources. This approach begins with broad phenotypic screening to identify general bioactivity, followed by target-specific assays to elucidate the mechanism of action, and concludes with selectivity profiling to assess off-target effects and potential liabilities.

Visualizing the Screening Workflow

The following diagram outlines the proposed strategic workflow, from initial compound handling to advanced mechanistic studies.

Caption: A tiered biological screening cascade for novel sulfonamide derivatives.

Tier 1: Primary Phenotypic Screening

The initial goal is to cast a wide net to determine if the novel derivatives possess meaningful biological activity in two key therapeutic areas where their structural motifs are known to be active: antibacterial and anti-inflammatory.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The sulfonamide core is historically celebrated for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][3] A whole-cell growth inhibition assay is the most direct and physiologically relevant primary screen to identify antibacterial potential. We will use a panel of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).

-

Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Include a positive control (e.g., Sulfamethoxazole or another relevant antibiotic) and a negative control (vehicle, e.g., DMSO).

-

Add the standardized bacterial inoculum to each well. The final volume should be uniform (e.g., 200 µL).

-

-

Incubation & Reading:

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density (OD) at 600 nm.

-

Anti-inflammatory Activity: Macrophage-Based Nitric Oxide (NO) Assay

Rationale: Piperidine-containing compounds have been identified as potent anti-inflammatory agents.[6] A common and robust method for primary screening is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α). Inhibition of these mediators is a strong indicator of anti-inflammatory potential.[6]

Detailed Protocol: Griess Assay for Nitrite (NO) Quantification

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment & Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Leave one set of wells unstimulated as a baseline control.

-

Crucial Step: Run a parallel plate without LPS stimulation to assess compound cytotoxicity using an MTT or similar viability assay. High cytotoxicity can lead to false positives (i.e., NO is low because the cells are dead).

-

-

NO Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at ~540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

-

Tier 2: Mechanistic Validation and Target Deconvolution

Compounds that demonstrate activity in the primary screens ("hits") must be further investigated to confirm their mechanism of action (MoA). This step is critical to ensure the observed effect is not due to non-specific activity or cytotoxicity and to validate that the compound interacts with the intended molecular target.

For Antibacterial Hits: DHPS Enzymatic Inhibition Assay

Rationale: If a compound shows whole-cell antibacterial activity, it is essential to determine if this is due to the canonical sulfonamide MoA: inhibition of DHPS.[3] A cell-free enzymatic assay using recombinant DHPS protein provides a direct measure of target engagement.

Detailed Protocol: Recombinant DHPS Activity Assay

-

Reagents:

-

Recombinant DHPS enzyme (e.g., from S. aureus).

-

Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP).

-

Detection Reagent: A fluorescent probe that reacts with the pyrophosphate (PPi) byproduct or a colorimetric reagent to detect the remaining PABA.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the DHPS enzyme in a suitable buffer.

-

Add the test compound at various concentrations. Include a positive control (Sulfamethoxazole) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes.

-

Initiate the reaction by adding the substrates (PABA and DHPPP).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (fluorescence or absorbance) and calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For Anti-inflammatory Hits: NF-κB Pathway Analysis

Rationale: The production of NO and TNF-α in LPS-stimulated macrophages is largely controlled by the transcription factor NF-κB.[6] A key regulatory step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Western blotting can be used to determine if an active compound prevents this process.[6]

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Detailed Protocol: Western Blot for IκBα Phosphorylation

-

Cell Treatment and Lysis:

-

Culture and seed RAW 264.7 cells as described previously.

-

Pre-treat with the hit compound for 1 hour.

-

Stimulate with LPS for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid event.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Quantify total protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Blotting and Immunodetection:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the resulting bands. To ensure equal protein loading, the blot should be stripped and re-probed for total IκBα and a housekeeping protein like β-actin. A reduction in the p-IκBα band in the presence of the compound indicates pathway inhibition.

-

Tier 3: Selectivity and In Silico Profiling

A potent compound is only useful if it is also selective. This tier aims to identify potential off-target activities that could lead to side effects and to build a computational model of the compound's behavior.

Off-Target Screening: Carbonic Anhydrase (CA) Inhibition

Rationale: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[4] CAs are ubiquitous in the human body (with isoforms like hCA I and hCA II being highly abundant), and their inhibition can lead to various physiological effects. It is crucial to test any lead sulfonamide compound for activity against CAs to understand its selectivity profile.

Protocol: A standard CA inhibition assay measures the inhibition of the CO2 hydration activity of the enzyme. This is typically done using a stopped-flow spectrophotometer or by measuring pH changes. Commercial kits are also widely available for screening against key isoforms like hCA I, II, IV, and IX. The output is an IC50 or Ki value for each isoform.

In Silico and ADMET Profiling

Rationale: Computational tools provide a cost-effective way to predict the drug-like properties of a compound and to visualize its interaction with the target protein.[7][8]

-

Molecular Docking: Docking the active compounds into the crystal structure of the validated target (e.g., DHPS) can provide insights into the binding mode and help explain structure-activity relationships (SAR).

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various software packages. This helps to flag potential liabilities early, such as poor oral bioavailability or potential for toxicity, guiding the next round of chemical synthesis.

Data Summary and Interpretation

All quantitative data should be compiled into clear, structured tables to facilitate comparison across the series of derivatives and against reference compounds.

Table 1: Hypothetical Screening Data for Novel Derivatives

| Compound ID | Antibacterial MIC (µg/mL) vs. S. aureus | Anti-inflammatory IC50 (µM) (NO Inhibition) | DHPS Enzymatic IC50 (µM) | hCA II Inhibition IC50 (µM) | Cell Viability (CC50, µM) |

| XYZ-001 | 64 | > 100 | 45.2 | 2.5 | > 100 |

| XYZ-002 | 4 | 85.6 | 1.8 | 15.7 | 89.1 |

| XYZ-003 | > 256 | 5.2 | > 100 | 8.9 | 75.4 |

| SMX * | 8 | N/A | 3.1 | 25.1 | > 200 |

| DEX ** | N/A | 0.1 | N/A | > 100 | > 200 |

*SMX: Sulfamethoxazole (Reference Antibiotic) **DEX: Dexamethasone (Reference Anti-inflammatory)

Interpretation of Hypothetical Data:

-

XYZ-001: Shows weak antibacterial activity but potent hCA II inhibition. This compound might be more interesting as a carbonic anhydrase inhibitor.

-

XYZ-002: A promising antibacterial lead. Its whole-cell activity (MIC) correlates well with its target-based activity (DHPS IC50). It shows good selectivity over hCA II and acceptable cytotoxicity.

-

XYZ-003: A promising anti-inflammatory lead. It is potent in the cell-based assay with no activity at the DHPS target. Further validation via Western blot would be the next step.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

2-(Piperidin-4-yl)ethanesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Core

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 2-(piperidin-4-yl)ethanesulfonamide core represents a compelling example of such a scaffold, merging two critical pharmacophoric elements: the piperidine ring and the sulfonamide group. This guide provides a comprehensive technical overview of this scaffold, from its fundamental physicochemical properties and synthesis to its application in the design of novel therapeutic agents.

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1][2] As a saturated heterocycle, it can exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents.[1] Its basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[1][3] The 4-substitution pattern, in particular, offers a versatile exit vector for further molecular elaboration.[4]

Complementing the piperidine is the sulfonamide functional group, a well-established bioisostere for carboxylic acids and amides.[5][6] This group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with enzyme active sites and receptors.[7] Unlike carboxylic acids, sulfonamides generally exhibit greater metabolic stability and improved membrane permeability.[6] The ethanesulfonamide linkage in the title scaffold provides a flexible two-carbon spacer, allowing the piperidine and sulfonamide moieties to adopt optimal orientations for target binding.

This guide will delve into the synthetic strategies for accessing the this compound core and its derivatives, explore its influence on key drug-like properties, and examine its role in the development of targeted therapies through detailed structure-activity relationship (SAR) analysis.

Strategic Synthesis of the Scaffold

The synthesis of this compound and its analogs can be approached through several convergent strategies. The choice of a specific route will often depend on the desired substitution on the piperidine nitrogen and the sulfonamide group. A general and flexible approach involves the preparation of a key intermediate, a 4-substituted piperidine with a two-carbon extension, followed by the introduction of the sulfonamide functionality.

Core Synthesis Workflow

A representative synthetic workflow is depicted below. This multi-step process allows for diversification at key points.

Caption: General synthetic workflow for the this compound scaffold.

Detailed Experimental Protocol: Synthesis of a Boc-Protected Intermediate

The following protocol details a common method for preparing a versatile intermediate, tert-butyl 4-(2-(sulfamoylamino)ethyl)piperidine-1-carboxylate, which allows for subsequent N-derivatization of the sulfonamide or deprotection of the piperidine nitrogen.

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and diethyl cyanomethylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

-

Dissolve the product from Step 1 in methanol and add a catalytic amount of Raney nickel or palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine, which is often used without further purification.

Step 3: Synthesis of tert-butyl 4-(2-(sulfamoylamino)ethyl)piperidine-1-carboxylate

-

Dissolve the amine from Step 2 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) in DCM.

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

Physicochemical Properties and Pharmacokinetic Implications

The this compound scaffold imparts a unique combination of physicochemical properties that are highly advantageous in drug design.

| Property | Contribution of the Scaffold | Rationale and Impact on Pharmacokinetics |

| Basicity (pKa) | The piperidine nitrogen typically has a pKa in the range of 8-10. | This ensures that the scaffold is predominantly protonated and positively charged at physiological pH, which generally enhances aqueous solubility and can facilitate interactions with negatively charged residues in target proteins. |

| Lipophilicity (logP/logD) | The aliphatic nature of the piperidine and ethyl linker contributes to lipophilicity, while the sulfonamide and the charged piperidine nitrogen increase hydrophilicity. The overall logD can be fine-tuned by substitution. | A balanced logD is crucial for oral absorption and cell membrane permeability. This scaffold provides a framework where lipophilicity can be modulated to achieve an optimal balance between solubility and permeability.[1] |

| Hydrogen Bonding Capacity | The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (S=O). The piperidine nitrogen (when deprotonated or as a salt) can also act as a hydrogen bond acceptor. | These interactions are critical for high-affinity binding to biological targets. The multiple hydrogen bonding points can significantly contribute to the enthalpy of binding.[7] |

| Metabolic Stability | The piperidine ring can be susceptible to oxidation, particularly at carbons alpha to the nitrogen. The sulfonamide group is generally metabolically stable. | The metabolic stability of the piperidine ring is highly dependent on its substitution pattern.[1] Strategic placement of substituents can block sites of metabolism and improve the pharmacokinetic profile. |

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been incorporated into a variety of molecules targeting different biological systems. The following examples illustrate the versatility of this core and highlight key SAR trends.

Case Study: Inhibitors of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a therapeutic target for cardiovascular and inflammatory diseases. A series of 2-(piperidin-4-yl)acetamides, which are structurally analogous to the ethanesulfonamide scaffold, have been developed as potent sEH inhibitors.

In one study, the piperidine nitrogen was functionalized with various sulfonyl groups. The general structure is shown below:

Structure of 2-(1-(Alkylsulfonyl)piperidin-4-yl)acetamide sEH inhibitors.

Key SAR findings from this series demonstrate the importance of the substitution on the piperidine nitrogen. A simple isopropylsulfonyl group was found to be optimal for potency. This highlights how the N-substituent on the piperidine ring can be used to probe the binding pocket and enhance affinity.

General SAR Principles

The following diagram illustrates the key points of diversification on the this compound scaffold and the typical impact of modifications.

Caption: Key diversification points on the this compound scaffold.

-

R1 (Piperidine N-substituent): This position is crucial for modulating the overall physicochemical properties of the molecule. Small alkyl groups can increase lipophilicity, while more complex substituents can be introduced to interact with specific sub-pockets of the target protein. This position is also a key handle for improving metabolic stability.

-

R2 (Sulfonamide N-substituent): Substitution at this position can be used to fine-tune the electronic properties and hydrogen bonding capacity of the sulfonamide. It can also serve as an attachment point for larger fragments to create multi-pharmacophore ligands.

Biological Evaluation Workflow

The evaluation of novel compounds based on the this compound scaffold typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: A typical workflow for the biological evaluation of new chemical entities.

Protocol: In Vitro Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of new compounds.

-

Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Add the test compound to a suspension of liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4) containing NADPH.

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable core in modern medicinal chemistry. Its modular nature allows for systematic exploration of chemical space, while its inherent physicochemical properties provide a solid foundation for developing drug candidates with favorable pharmacokinetic profiles. The strategic combination of the basic piperidine ring and the acidic sulfonamide group offers a rich pharmacophore that can be tailored to a wide range of biological targets.

Future exploration of this scaffold will likely focus on the development of novel N-substituents for the piperidine ring to further enhance target specificity and metabolic stability. Additionally, the use of the sulfonamide group as a versatile anchor for fragment-based drug design and the development of covalent inhibitors represents an exciting avenue for future research. As our understanding of complex biological systems continues to grow, the strategic deployment of privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. drughunter.com [drughunter.com]

- 7. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to the Pharmacological Profiling of 2-(Piperidin-4-yl)ethanesulfonamide Compounds

Introduction: The Versatility of the 2-(Piperidin-4-yl)ethanesulfonamide Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its structural motifs—a basic piperidine ring, a flexible ethyl linker, and a hydrogen-bond-donating sulfonamide group—grant it the chameleonic ability to interact with a wide array of biological targets. Derivatives of this scaffold have been identified as potent modulators of G-protein coupled receptors (GPCRs), kinases, and inflammatory pathways, leading to their investigation in therapeutic areas ranging from neuropsychiatry to oncology and infectious diseases.[1][2]

This guide provides a comprehensive, field-proven framework for the systematic pharmacological profiling of novel compounds containing the this compound core. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of target identification, selectivity assessment, and safety de-risking. The narrative moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. Our objective is not merely to generate data, but to build a holistic pharmacological understanding that enables informed, data-driven decisions in the progression of a drug discovery program.

Section 1: The Pharmacological Profiling Cascade: A Strategic Framework

A successful profiling campaign is not a random collection of assays but a structured, tiered approach known as a screening cascade .[3] This strategy efficiently filters compounds, dedicating more resource-intensive assays only to the most promising candidates. The fundamental principle is to answer the most critical questions first: Does the compound hit a therapeutically relevant target? Is it selective? And is it likely to be safe?

Our profiling cascade is designed in three phases:

-

Phase I: Primary Target Cluster Screening: Broad, initial screens against the most likely target families for this scaffold (GPCRs, Kinases, Inflammatory Pathways). The goal is "hit" identification and confirmation.

-

Phase II: In-Depth Lead Characterization & Safety Profiling: For confirmed hits, this phase focuses on quantifying potency and selectivity while performing critical, early safety and ADME assessments.

-

Phase III: Pre-clinical Candidate Nomination: Comprehensive profiling of a single, optimized lead compound to build a data package for in vivo studies.

The entire workflow is a self-validating system, where orthogonal assays are used to confirm findings and build confidence at each stage.[4]

Caption: The tiered pharmacological profiling cascade for novel compounds.

Section 2: Phase I - Primary Target Cluster Screening

Given the known activities of related structures, the initial screening should rationally focus on three key areas: GPCRs (specifically serotonin receptors), protein kinases, and inflammatory pathways.

GPCR Profiling: The Serotonin 5-HT2A Receptor

Causality: The piperidine moiety is a classic pharmacophore for aminergic GPCRs. Specifically, derivatives of this scaffold have shown high affinity for the serotonin 2A (5-HT2A) receptor, a key target for atypical antipsychotics.[5] Therefore, determining affinity for the 5-HT2A receptor is a primary logical step. A radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki) for a receptor.[6][7]

Signaling Pathway: 5-HT2A Receptor (Gq-coupled)

The 5-HT2A receptor signals through the canonical Gαq pathway. Agonist binding induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of neuronal excitability.[8][9][10]

Caption: Canonical Gq-coupled signaling cascade of the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Radioligand Competition Binding Assay [11][12]

-

Receptor Source: Prepare membrane homogenates from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[13] Protein concentration should be determined via a Bradford or BCA assay.

-

Radioligand: Use [3H]ketanserin, a well-characterized 5-HT2A antagonist, at a fixed concentration near its dissociation constant (Kd), typically 0.5 nM.[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Setup (96-well plate):

-

Total Binding: 150 µL of membrane prep, 50 µL of assay buffer, and 50 µL of [3H]ketanserin.

-

Non-Specific Binding (NSB): 150 µL of membrane prep, 50 µL of a high concentration of a non-labeled competitor (e.g., 1 µM unlabeled ketanserin), and 50 µL of [3H]ketanserin.

-

Test Compound: 150 µL of membrane prep, 50 µL of test compound (at 10-12 concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of [3H]ketanserin.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B filter plates (presoaked in 0.5% polyethyleneimine to reduce NSB).[11] Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Data Presentation: 5-HT2A Binding Affinity

| Compound ID | 5-HT2A IC50 (nM) | 5-HT2A Ki (nM) | Hill Slope |

|---|---|---|---|

| Cmpd-001 | 15.8 | 7.2 | -0.98 |

| Cmpd-002 | >10,000 | >4,500 | N/A |

| Risperidone (Control) | 5.5 | 2.5 | -1.01 |

Data is representative. Control data based on literature values.

Kinase Profiling: Aurora Kinase B

Causality: The sulfonamide group can act as a hinge-binding motif in the ATP-binding pocket of many protein kinases. Hesperadin, a compound containing both piperidine and sulfonamide-related moieties, is a known inhibitor of Aurora kinases.[16] Aurora Kinase B is a critical regulator of mitosis, and its inhibition is a validated anti-cancer strategy.[3] An in vitro kinase activity assay is the most direct method to determine if a compound inhibits enzyme function.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora B is the catalytic component of the Chromosomal Passenger Complex (CPC). During mitosis, the CPC localizes to centromeres and later to the spindle midzone.[17] It functions as a master regulator, phosphorylating key substrates like Histone H3 to ensure proper chromosome condensation, microtubule-kinetochore attachment, and activation of the Spindle Assembly Checkpoint (SAC).[2][18] Inhibition of Aurora B leads to defects in chromosome alignment, failed cytokinesis, and ultimately, cell death, making it an attractive target in oncology.[3]

Caption: Role of Aurora B Kinase in regulating key mitotic events.

Experimental Protocol: In Vitro Aurora B Kinase Activity Assay (ADP-Glo™) [19][20]

-

Reagents: Use a commercial kit such as the ADP-Glo™ Kinase Assay, which includes recombinant human Aurora B kinase, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP, and detection reagents.

-

Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

Reaction Setup (384-well plate):

-

To each well, add 1 µL of test compound (at various concentrations) or vehicle (DMSO).

-

Add 2 µL of Aurora B enzyme (e.g., 20 ng/µL).

-

Add 2 µL of a substrate/ATP mixture (e.g., 5 mg/ml Myelin Basic Protein and 500 µM ATP).

-

-

Kinase Reaction: Incubate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-45 minutes at room temperature.

-

Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition relative to vehicle controls.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Aurora B Kinase Inhibition

| Compound ID | Aurora B IC50 (nM) | Max Inhibition (%) |

|---|---|---|

| Cmpd-001 | 85 | 98.5 |

| Cmpd-002 | >20,000 | <10 |

| Barasertib (Control) | 1.2 | 100 |

Data is representative. Control data based on literature values.

Inflammatory Pathway Profiling: NF-κB Activation

Causality: Many piperidine-containing compounds have demonstrated anti-inflammatory properties.[2] A central hub of inflammatory signaling is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a well-established anti-inflammatory mechanism. A Western blot assay to measure the nuclear translocation of the p65 subunit of NF-κB is a robust and direct measure of pathway activation.

Experimental Protocol: Western Blot for Nuclear p65 Translocation [21][22]

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages or a similar cell line. Pre-treat cells with various concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™). This step is critical to separate the proteins located in the cytoplasm from those in the nucleus.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions for all samples.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from the nuclear extracts onto a 10% polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

-

Incubate the membrane with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis:

-

Re-probe the blot with an antibody for a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal protein loading.

-

Perform densitometry analysis to quantify the amount of p65 in the nucleus for each condition.

-

Calculate the percentage of inhibition of LPS-induced p65 translocation by the test compound.

-

Data Presentation: Inhibition of NF-κB Nuclear Translocation

| Compound ID | Concentration (µM) | Nuclear p65 Level (% of LPS Control) |

|---|---|---|

| Cmpd-001 | 1 | 45.2 |

| Cmpd-001 | 10 | 15.8 |

| Cmpd-002 | 10 | 95.1 |

| Bay 11-7082 (Control) | 10 | 10.5 |

Data is representative and conceptual.

Section 3: Phase II - In-Depth Lead Characterization & Safety Profiling

Compounds that demonstrate confirmed activity and potency in Phase I are advanced to Phase II. The focus now shifts from "does it work?" to "how well does it work, how selective is it, and is it safe?".

Secondary Pharmacology Safety Panel

Causality: No drug is perfectly specific. Unintended interactions with other targets ("off-targets") are a major cause of clinical adverse events and drug failure.[23] Early screening against a panel of targets known to be associated with adverse drug reactions (ADRs) is a critical de-risking step.[8] Commercial services offer standardized panels, such as the SafetyScreen44 or SAFETYscan47, which cover a broad range of GPCRs, ion channels, transporters, and enzymes.[19][24]

Protocol:

-

Panel Selection: Submit the compound to a contract research organization (CRO) for screening against a standard safety panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST44™).

-

Assay Format: The assays are typically radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM).

-

Data Analysis: The primary output is the percentage of inhibition or displacement of the radioligand from each target. A common threshold for concern is >50% inhibition at 10 µM, which would trigger follow-up dose-response studies to determine an IC50.

Data Presentation: Abbreviated Safety Panel Results (>50% Inhibition at 10 µM)

| Target | Ligand | % Inhibition by Cmpd-001 (10 µM) | Potential Clinical Implication |

|---|---|---|---|

| 5-HT2A Receptor | [3H]Ketanserin | 99% | On-target activity |

| Dopamine D2 Receptor | [3H]Spiperone | 65% | Extrapyramidal symptoms, prolactin increase |

| hERG Channel | [3H]Astemizole | 5% | Low risk of QT prolongation |

| Adrenergic α1A | [3H]Prazosin | 72% | Hypotension, dizziness |

This is a representative subset of data from a larger panel.[25][26]

In Vitro ADME & Toxicology Profiling

Causality: A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for guiding medicinal chemistry efforts.[27][28]

3.2.1 Intestinal Permeability: Caco-2 Assay

Rationale: For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption. The Caco-2 cell line, a human colon adenocarcinoma line, forms a polarized monolayer that is the industry-standard in vitro model for predicting human intestinal permeability.[1][29][30][31]

-

Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.

-

Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

-

Transport Study (Bidirectional):

-

A→B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber.

-

B→A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (lower) chamber.

-

-

Sampling: Incubate at 37°C for 2 hours. Take samples from both the donor and receiver chambers at the end of the incubation.

-

Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in both directions: Papp (cm/s) = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An efflux ratio > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).

-

3.2.2 Metabolic Stability: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. An assessment of a compound's stability in the presence of liver enzymes (specifically Cytochrome P450s) provides an early indication of its metabolic clearance and potential half-life in vivo.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in phosphate buffer.

-

Incubation: Add the test compound (e.g., 1 µM) to the reaction mixture and incubate at 37°C.

-

Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k .

3.2.3 Cardiovascular Safety: hERG Patch Clamp Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[4][34][35][36]

Protocol (Automated Patch Clamp):

-

Cell Line: Use a cell line (e.g., HEK293) stably expressing the human hERG channel.

-

Electrophysiology: Use an automated patch-clamp system to measure hERG tail current in whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage-clamp pulse designed to elicit the characteristic hERG current, as recommended by regulatory guidelines.[4][34][35]

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

-

Data Analysis: Measure the inhibition of the peak tail current at each concentration. Plot the percentage of inhibition versus log concentration and fit to a dose-response curve to determine the IC50.

Data Presentation: Summary of Phase II ADME/Safety Profile

| Parameter | Assay | Cmpd-001 Result | Classification/Interpretation |

|---|---|---|---|

| Permeability | Caco-2 Papp (A→B) | 15.2 x 10⁻⁶ cm/s | High Permeability |

| Efflux | Caco-2 Efflux Ratio | 1.1 | Not a P-gp substrate |

| Metabolic Stability | HLM Half-life (t½) | 45 min | Moderate Stability |

| Cardiac Safety | hERG IC50 | >30 µM | Low Risk of QT Prolongation |

| Cytotoxicity | HepG2 IC50 | >50 µM | Not overtly cytotoxic |

Data is representative. Classification based on typical industry criteria.[37]

Section 4: Data Integration and Decision Matrix

The power of pharmacological profiling lies in the integration of diverse datasets to build a cohesive compound narrative. A decision matrix helps to objectively evaluate compounds and decide on their future.

| Criteria | Desirable Profile | Acceptable Profile | Undesirable Profile | Cmpd-001 Status |

| Primary Potency | Ki or IC50 < 10 nM | 10 - 100 nM | > 1 µM | Acceptable |

| Selectivity | >100-fold vs. key off-targets | 10-100-fold | <10-fold | Acceptable (Moderate D2/α1A affinity) |

| Permeability | Papp > 10 x 10⁻⁶ cm/s | 5-10 x 10⁻⁶ cm/s | < 2 x 10⁻⁶ cm/s | Desirable |

| Metabolic Stability | t½ > 60 min | 30-60 min | < 15 min | Acceptable |

| hERG Liability | IC50 > 30 µM | 10-30 µM | < 10 µM | Desirable |

| Overall Assessment | Progress to Lead Optimization. Focus on improving potency and reducing D2/α1A affinity. |

Conclusion

The pharmacological profiling of novel this compound compounds requires a multi-faceted, hypothesis-driven approach. By employing a tiered screening cascade that logically progresses from broad target-cluster screening to in-depth safety and ADME profiling, researchers can efficiently identify and de-risk promising candidates. This guide provides the strategic framework, detailed protocols, and causal reasoning necessary to build a comprehensive data package. This self-validating system of inquiry ensures that only compounds with the highest probability of success, characterized by a well-understood balance of potency, selectivity, and safety, are advanced toward clinical development.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. fda.gov [fda.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assays: Theory and Practice | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. benchchem.com [benchchem.com]

- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]

- 26. A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. criver.com [criver.com]

- 29. enamine.net [enamine.net]

- 30. charnwooddiscovery.com [charnwooddiscovery.com]

- 31. Caco-2 Permeability | Evotec [evotec.com]

- 32. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 33. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 34. fda.report [fda.report]

- 35. fda.gov [fda.gov]

- 36. reactionbiology.com [reactionbiology.com]

- 37. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(Piperidin-4-yl)ethanesulfonamide

Abstract

Introduction: Deconstructing 2-(Piperidin-4-yl)ethanesulfonamide

The structure of this compound presents two key pharmacophores that guide our initial hypotheses:

-

The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry. It is widely recognized as a potent inhibitor of various enzymes, most notably carbonic anhydrases and proteases. The sulfonamide group often acts as a zinc-binding group, coordinating with the catalytic zinc ion in the active site of metalloenzymes.[1] Its presence suggests that this compound could function as an enzyme inhibitor.

-

The Piperidine Ring: This saturated heterocycle is a common feature in a vast array of neurologically active drugs and other therapeutic agents.[2][3] Its conformational flexibility allows it to interact with a variety of receptors, ion channels, and transporters, often serving as a scaffold to correctly orient other functional groups for optimal binding.

Given these structural alerts, this compound could plausibly target a range of protein classes. Therefore, a systematic and unbiased approach is essential to identify its primary molecular target(s) and elucidate its MoA. This guide outlines a four-stage investigative workflow designed to de-risk and accelerate the drug development process for this compound.

Caption: High-level workflow for MoA investigation.

Stage 1: Unbiased Target Identification

The initial and most critical phase is to identify the direct molecular binding partner(s) of this compound without preconceived bias. A multi-pronged approach is recommended to maximize the probability of success and to provide corroborating lines of evidence.

Approach A: Affinity Chromatography-Mass Spectrometry

This classical biochemical technique remains a powerful tool for target identification.[4] It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological lysate.[4][5]

Experimental Protocol: Photo-Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates three key features: a photoreactive group (e.g., a diazirine or benzophenone) for covalent cross-linking upon UV irradiation, a linker, and a biotin tag for high-affinity capture on streptavidin-coated beads.

-

Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed, or a neuronal cell line if neurological effects are suspected).

-

Incubation and Cross-linking: Incubate the cell lysate with the photo-affinity probe. To control for non-specific binding, run a parallel experiment where the lysate is co-incubated with an excess of the original, unmodified this compound.

-

UV Irradiation: Expose the mixtures to UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.

-

Capture and Wash: Add streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes. Perform a series of stringent washes to remove non-specifically bound proteins.[6]

-

Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample.

-

Mass Spectrometry: Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Approach B: Broad-Based Biochemical and Cellular Screening

Parallel to the affinity-based approach, screening the compound against large, predefined panels of targets can rapidly identify potential protein classes of interest.

-

Kinome Profiling: Given that many inhibitors target kinases, screen the compound against a panel of several hundred human kinases (e.g., Eurofins DiscoverX KINOMEscan™). This service typically provides quantitative dissociation constants (Kd) for any interactions.

-

GPCR Profiling: The piperidine moiety suggests potential interaction with G-protein coupled receptors (GPCRs). A functional screen measuring downstream signaling events (e.g., cAMP or calcium flux) across a broad panel of GPCRs is recommended.[7][8][9][10][11]

-

Enzyme Panels: Screen the compound against panels of other common enzyme classes, such as proteases and, given the sulfonamide group, a focused panel of human carbonic anhydrase isoforms.[1][12][13][14]

Stage 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is imperative to validate the interaction and characterize the binding event in detail using orthogonal, label-free biophysical methods.

Caption: Workflow for biophysical validation of target engagement.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding.[15][16][17][18][19] Ligand binding typically stabilizes the target protein, resulting in an increase in its thermal melting temperature (Tm).

Experimental Protocol: DSF

-

Reagents: Purified recombinant target protein, SYPRO Orange dye, this compound stock solution, and appropriate buffer.

-

Preparation: In a 96-well PCR plate, prepare reactions containing the target protein (e.g., 2 µM), SYPRO Orange (e.g., 5x concentration), and a serial dilution of the compound.

-

Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute, while monitoring fluorescence.

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[18]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics of a binding interaction in real-time.[2][20][21] It measures the association rate (ka), dissociation rate (kd), and provides a true equilibrium dissociation constant (KD).

Experimental Protocol: SPR

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip).[20]

-

Binding Measurement: Flow a series of concentrations of this compound over the chip surface. The binding is measured as a change in the refractive index at the surface.

-

Regeneration: After each concentration, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][22][23][24][25] It determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC

-

Sample Preparation: Prepare the purified target protein in the sample cell and the compound in the injection syringe, ensuring both are in identical, degassed buffer to minimize heats of dilution.[23]

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate the thermodynamic parameters.[3][22]

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Output | Binding Kinetics (ka, kd) | Binding Thermodynamics (ΔH, ΔS) |

| Affinity (KD) | Calculated (kd/ka) | Directly Measured |

| Stoichiometry (n) | Not directly measured | Directly Measured |

| Throughput | Higher | Lower |

| Sample Consumption | Lower | Higher |

| Label-Free | Yes | Yes |

Stage 3: Cellular and Mechanistic Studies

With a validated target, the investigation moves into a cellular context to confirm that the compound's biological effects are mediated through this target.

Target-Specific Functional Assays

The nature of this assay is entirely dependent on the validated target.

-

If the target is an enzyme (e.g., a protease or carbonic anhydrase):

-

Protocol: In Vitro Enzyme Inhibition Assay

-

Reaction Setup: In a microplate, combine the purified enzyme, a specific chromogenic or fluorogenic substrate, and a serial dilution of this compound.[1][12][13][26][27]

-

Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

-

IC₅₀ Determination: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

-

-

-

If the target is a receptor (e.g., a GPCR):

-

Protocol: Cell-Based Reporter Assay

-

Cell Line: Use a cell line engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling pathway element (e.g., a cAMP response element).

-

Treatment: Treat the cells with the natural ligand for the receptor in the presence and absence of varying concentrations of this compound.

-

Reporter Measurement: Measure the reporter gene activity to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

-

Downstream Signaling Pathway Analysis

Western blotting is a crucial technique to investigate how the compound affects the signaling cascade downstream of the target protein.[28][29][30][31][32]

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include appropriate positive and negative controls.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.[28]

-

Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and key downstream signaling nodes (including their phosphorylated, active forms). For example, if the target is a kinase in the MAPK pathway, probe for total and phosphorylated levels of the target, as well as downstream proteins like ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[28]

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of pathway components.

Stage 4: In Vivo Evaluation

The final stage of preclinical MoA investigation is to confirm that the compound engages its target and elicits the expected biological response in a living organism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A PK/PD study is essential to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect on the target (pharmacodynamics).[33][34][35][36][37]

Experimental Protocol: PK/PD Study

-

Dosing: Administer this compound to a cohort of laboratory animals (e.g., mice) at several dose levels.

-

PK Sampling: Collect blood samples at multiple time points post-dosing to measure the concentration of the compound over time.

-

PD Sampling: At the same time points, collect relevant tissue (e.g., tumor tissue if the target is implicated in cancer) and measure a biomarker of target engagement. This could be the phosphorylation level of a direct substrate of the target kinase, or the level of a product from an enzymatic reaction.

-

Modeling: Correlate the drug concentration (PK) with the biomarker response (PD) to understand the exposure-response relationship.[34][36]

In Vivo Efficacy Studies

Based on the confirmed MoA, an appropriate in vivo disease model should be selected to test for therapeutic efficacy. For example, if the compound inhibits a kinase crucial for tumor growth, a xenograft model is appropriate.[38][39][40][41][42]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

-